3-(Cyclobutylmethoxy)picolinonitrile
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Overview
Description
3-(Cyclobutylmethoxy)picolinonitrile is an organic compound that belongs to the class of picolinonitriles It features a picolinonitrile core with a cyclobutylmethoxy substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethoxy)picolinonitrile can be achieved through several synthetic routes. One common method involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage. This process is typically catalyzed by gold(I) under mild reaction conditions . The reaction proceeds in a stepwise and one-pot fashion, making it efficient and convenient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutylmethoxy)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted picolinonitriles with various functional groups.
Scientific Research Applications
3-(Cyclobutylmethoxy)picolinonitrile has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclobutylmethoxy)picolinonitrile involves its interaction with molecular targets and pathways. The nitrile group can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-substituted picolinonitriles: These compounds have similar structures but different substituents at the fourth position.
Cycloalkanes: Compounds like cyclobutane, cyclopentane, and cyclohexane share the cycloalkane ring structure but lack the picolinonitrile core.
Uniqueness
3-(Cyclobutylmethoxy)picolinonitrile is unique due to its specific combination of a picolinonitrile core and a cyclobutylmethoxy substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(cyclobutylmethoxy)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-10-11(5-2-6-13-10)14-8-9-3-1-4-9/h2,5-6,9H,1,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGFWXAMIIJZHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(N=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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